molecular formula C8H5F2NO3 B11898751 4-(Difluoromethoxy)benzo[d]oxazol-2-ol

4-(Difluoromethoxy)benzo[d]oxazol-2-ol

Cat. No.: B11898751
M. Wt: 201.13 g/mol
InChI Key: XPFUEIQMEZAEOA-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzo[d]oxazol-2-ol is a heterocyclic compound that belongs to the class of benzoxazoles Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)benzo[d]oxazol-2-ol typically involves the reaction of 4-hydroxybenzo[d]oxazole with difluoromethylating agents. One common method is the use of difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzo[d]oxazol-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Difluoromethoxy)benzo[d]oxazol-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazol-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzo[d]oxazol-2-ol
  • 4-Chlorobenzo[d]oxazol-2-ol
  • 4-Fluorobenzo[d]oxazol-2-ol

Uniqueness

4-(Difluoromethoxy)benzo[d]oxazol-2-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H5F2NO3

Molecular Weight

201.13 g/mol

IUPAC Name

4-(difluoromethoxy)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H5F2NO3/c9-7(10)13-4-2-1-3-5-6(4)11-8(12)14-5/h1-3,7H,(H,11,12)

InChI Key

XPFUEIQMEZAEOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NC(=O)O2

Origin of Product

United States

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